Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Overview
Description
Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound belonging to the indolizine family. This compound is characterized by its unique structure, which includes a fused bicyclic system with a ketone and ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyrrolidinone with ethyl acetoacetate under acidic conditions, followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the ester group under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may act by inhibiting cell proliferation or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Uniqueness
Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-5-9(12)11-6-2-3-8(7)11/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDXOCXOFHYAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442052 |
Source
|
Record name | Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87286-02-0 |
Source
|
Record name | Methyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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